molecular formula C9H15NO B11918310 (R)-Spiro[2.5]octane-1-carboxamide

(R)-Spiro[2.5]octane-1-carboxamide

Cat. No.: B11918310
M. Wt: 153.22 g/mol
InChI Key: HDQONKBOIFNIBM-ZETCQYMHSA-N
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Description

®-Spiro[2.5]octane-1-carboxamide is a compound characterized by a spirocyclic structure, which consists of two rings sharing a single atom. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Spiro[2.5]octane-1-carboxamide typically involves the amidation of a carboxylic acid substrate. Amidation can be achieved through catalytic or non-catalytic methods. Catalytic amidation often employs coupling reagents or catalysts to activate the carboxylic acid, facilitating its reaction with an amine to form the amide bond . Non-catalytic amidation can also be performed, though it may require harsher conditions or longer reaction times .

Industrial Production Methods

Industrial production of ®-Spiro[2.5]octane-1-carboxamide may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

®-Spiro[2.5]octane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to more reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of ®-Spiro[2.5]octane-1-carboxamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

®-Spiro[2.5]octane-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-Spiro[2.5]octane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-Spiro[2.5]octane-1-carboxamide include other spirocyclic amides and carboxamides, such as:

Uniqueness

®-Spiro[2.5]octane-1-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(2R)-spiro[2.5]octane-2-carboxamide

InChI

InChI=1S/C9H15NO/c10-8(11)7-6-9(7)4-2-1-3-5-9/h7H,1-6H2,(H2,10,11)/t7-/m0/s1

InChI Key

HDQONKBOIFNIBM-ZETCQYMHSA-N

Isomeric SMILES

C1CCC2(CC1)C[C@H]2C(=O)N

Canonical SMILES

C1CCC2(CC1)CC2C(=O)N

Origin of Product

United States

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